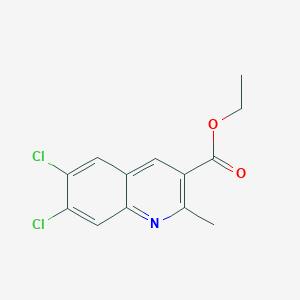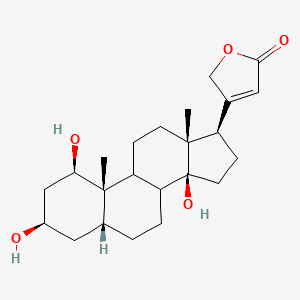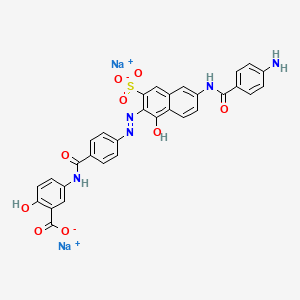
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime is a chemical compound with the molecular formula C10-H11-N5-O2 and a molecular weight of 233.26 This compound is known for its unique structure, which includes an azido group and an oxime ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2-azido-, O-(methylcarbamoyl)oxime typically involves the reaction of 2-bromoacetophenone with sodium azide (NaN3) in the presence of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at temperatures between 15-20°C . This reaction yields the azidoacetophenone intermediate, which is then treated with methyl isocyanate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitroacetophenone derivatives.
Reduction: Aminoacetophenone derivatives.
Substitution: Various substituted acetophenone derivatives, depending on the nucleophile used.
Scientific Research Applications
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives have shown potential antifungal and antibacterial activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of acetophenone, 2-azido-, O-(methylcarbamoyl)oxime involves the interaction of its functional groups with specific molecular targets. The azido group can undergo cycloaddition reactions, forming triazoles that interact with biological macromolecules. The oxime ether moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Acetophenone oxime: Lacks the azido group and has different reactivity and applications.
2-Azidoacetophenone: Similar structure but lacks the oxime ether moiety.
O-(Methylcarbamoyl)acetophenone: Lacks the azido group and has different chemical properties.
Uniqueness
Acetophenone, 2-azido-, O-(methylcarbamoyl)oxime is unique due to the presence of both the azido group and the oxime ether moiety. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
| 97805-04-4 | |
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
[(E)-(2-azido-1-phenylethylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H11N5O2/c1-12-10(16)17-14-9(7-13-15-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,16)/b14-9- |
InChI Key |
ZYTNPMGTHDGSSS-ZROIWOOFSA-N |
Isomeric SMILES |
CNC(=O)O/N=C(/CN=[N+]=[N-])\C1=CC=CC=C1 |
Canonical SMILES |
CNC(=O)ON=C(CN=[N+]=[N-])C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)




